Cas no 57642-05-4 (1-(1H-Indol-3-Yl)-2-Iodo-Ethanone)

1-(1H-Indol-3-Yl)-2-Iodo-Ethanone 化学的及び物理的性質
名前と識別子
-
- Ethanone, 1-(1H-indol-3-yl)-2-iodo-
- 1-(1H-Indol-3-yl)-2-iodoethanone
- WS-01351
- MFCD22626794
- 57642-05-4
- 1-(1h-indol-3-yl)-2-iodo-1-ethanone
- AM805156
- 1-(1H-indol-3-yl)-2-iodoethan-1-one
- 1-(1H-Indol-3-yl)-2-iodo-ethanone
- 1-(1H-Indol-3-Yl)-2-Iodo-Ethanone
-
- MDL: MFCD22626794
- インチ: InChI=1S/C10H8INO/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9/h1-4,6,12H,5H2
- InChIKey: AABAZUKHVXELTG-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C=C1)NC=C2C(=O)CI
計算された属性
- せいみつぶんしりょう: 284.96464
- どういたいしつりょう: 284.96506g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 32.9Ų
じっけんとくせい
- PSA: 32.86
1-(1H-Indol-3-Yl)-2-Iodo-Ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | I655875-100mg |
1-(1H-Indol-3-Yl)-2-Iodo-Ethanone |
57642-05-4 | 100mg |
$ 320.00 | 2022-06-04 | ||
eNovation Chemicals LLC | Y1258713-100mg |
Ethanone, 1-(1H-indol-3-yl)-2-iodo- |
57642-05-4 | 95% | 100mg |
$235 | 2024-06-06 | |
Chemenu | CM334056-1g |
1-(1H-Indol-3-yl)-2-iodoethanone |
57642-05-4 | 95%+ | 1g |
$730 | 2023-02-02 | |
Aaron | AR00IAYM-100mg |
Ethanone, 1-(1H-indol-3-yl)-2-iodo- |
57642-05-4 | 96% | 100mg |
$203.00 | 2023-12-14 | |
Aaron | AR00IAYM-250mg |
Ethanone, 1-(1H-indol-3-yl)-2-iodo- |
57642-05-4 | 96% | 250mg |
$375.00 | 2023-12-14 | |
1PlusChem | 1P00IAQA-100mg |
Ethanone, 1-(1H-indol-3-yl)-2-iodo- |
57642-05-4 | 96% | 100mg |
$192.00 | 2023-12-16 | |
A2B Chem LLC | AI52914-1mg |
1-(1H-Indol-3-yl)-2-iodo-ethanone |
57642-05-4 | 97 | 1mg |
$73.00 | 2024-04-19 | |
A2B Chem LLC | AI52914-250mg |
1-(1H-Indol-3-yl)-2-iodo-ethanone |
57642-05-4 | 97% | 250mg |
$385.00 | 2024-04-19 | |
A2B Chem LLC | AI52914-5mg |
1-(1H-Indol-3-yl)-2-iodo-ethanone |
57642-05-4 | 97 | 5mg |
$118.00 | 2024-04-19 | |
A2B Chem LLC | AI52914-1g |
1-(1H-Indol-3-yl)-2-iodo-ethanone |
57642-05-4 | 97% | 1g |
$760.00 | 2024-04-19 |
1-(1H-Indol-3-Yl)-2-Iodo-Ethanone 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Wei Chen Nanoscale, 2015,7, 6957-6990
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4. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
1-(1H-Indol-3-Yl)-2-Iodo-Ethanoneに関する追加情報
1-(1H-Indol-3-Yl)-2-Iodo-Ethanone: A Comprehensive Overview
The compound 1-(1H-Indol-3-Yl)-2-Iodo-Ethanone, also known by its CAS number 57642-05-4, is a fascinating molecule with significant applications in various fields of chemistry. This compound has garnered attention due to its unique structure and versatile properties, making it a subject of extensive research in recent years. In this article, we will delve into the structural characteristics, synthesis methods, and the latest advancements in its applications.
The molecular structure of 1-(1H-Indol-3-Yl)-2-Iodo-Ethanone consists of an indole ring fused with a pyrrole ring, which is further substituted with an iodo group at the second position of the ethanone moiety. This configuration imparts the compound with unique electronic properties, making it highly reactive in various chemical reactions. The indole moiety is known for its aromaticity and ability to participate in hydrogen bonding, which enhances its compatibility with biological systems.
Recent studies have highlighted the potential of 1-(1H-Indol-3-Yl)-2-Iodo-Ethanone in drug discovery. Researchers have explored its role as a building block for synthesizing bioactive molecules, particularly in the development of anticancer agents. The iodo group at the ethanone position facilitates nucleophilic substitutions, enabling the creation of diverse derivatives with varying pharmacological profiles. These derivatives have shown promising results in preclinical trials, indicating their potential as therapeutic agents.
In addition to its role in drug discovery, 1-(1H-Indol-3-Yl)-2-Iodo-Ethanone has found applications in organic synthesis as a key intermediate. Its ability to undergo various transformations, such as alkylation and acylation, makes it an invaluable reagent in constructing complex molecular frameworks. Recent advancements in catalytic methodologies have further enhanced its utility, enabling more efficient and selective syntheses.
The synthesis of 1-(1H-Indol-3-Yl)-2-Iodo-Ethanone typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the condensation of indole derivatives with appropriate electrophiles under acidic or basic conditions. The introduction of the iodo group is often achieved through iodination reactions, which can be challenging due to the sensitivity of the indole ring to harsh reaction conditions.
Despite its numerous advantages, the handling and storage of 1-(1H-Indol-3-Yl)-2-Iodo-Ethanone require careful consideration due to its sensitivity to light and moisture. Researchers have developed innovative strategies to overcome these challenges, including the use of inert atmospheres and protective coatings during synthesis and storage.
In conclusion, 1-(1H-Indol-3-Yl)-2-Iodo-Ethanone, with its CAS number 57642-05-4, stands as a testament to the ingenuity of modern chemistry. Its unique structure and versatile properties continue to drive innovation across various scientific disciplines. As research progresses, we can expect even more groundbreaking applications for this remarkable compound.
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